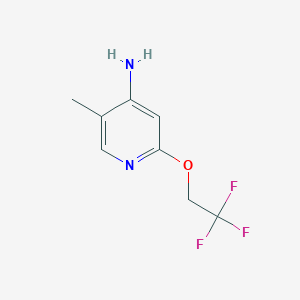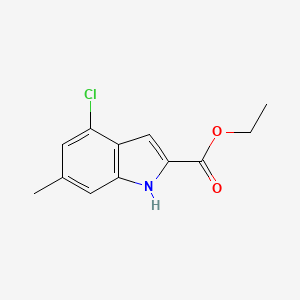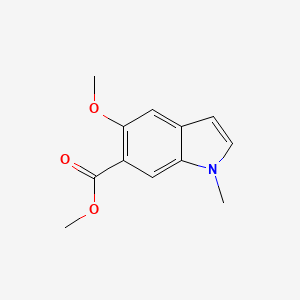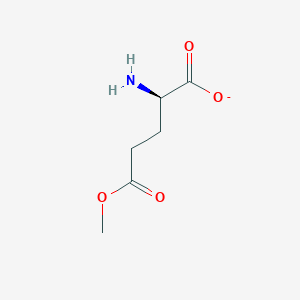![molecular formula C7H14ClNO B13906190 (1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B13906190.png)
(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride is a chemical compound with a unique bicyclic structure. It is often used in various scientific research applications due to its distinctive properties and reactivity. The compound is characterized by its azabicyclo framework, which contributes to its stability and reactivity in different chemical environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride typically involves the formation of the azabicyclo structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The azabicyclo structure allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the azabicyclo framework.
Aplicaciones Científicas De Investigación
(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride involves its interaction with specific molecular targets. The azabicyclo structure allows it to bind to certain receptors or enzymes, modulating their activity. The pathways involved in its mechanism of action depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride include:
- (1S,4R,5R)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-yl acetate
- (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of the azabicyclo framework, which imparts unique reactivity and stability. This makes it particularly valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H14ClNO |
|---|---|
Peso molecular |
163.64 g/mol |
Nombre IUPAC |
(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-3-6-2-1-5(7)4-8-6;/h5-9H,1-4H2;1H/t5-,6-,7-;/m1./s1 |
Clave InChI |
QVZOGGUWXRPJBI-RYLOHDEPSA-N |
SMILES isomérico |
C1C[C@@H]2CN[C@H]1C[C@H]2O.Cl |
SMILES canónico |
C1CC2CNC1CC2O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13906124.png)










![3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B13906195.png)

